molecular formula C7H6ClNO3 B571806 Methyl 5-chloro-3-hydroxypicolinate CAS No. 1256790-90-5

Methyl 5-chloro-3-hydroxypicolinate

Cat. No.: B571806
CAS No.: 1256790-90-5
M. Wt: 187.579
InChI Key: NOPPFFUQOLMUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-3-hydroxypicolinate is a chemical compound with the molecular formula C7H6ClNO3 It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-3-hydroxypicolinate can be synthesized through several methods. One common approach involves the chlorination of methyl 3-hydroxypicolinate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial production may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-3-hydroxypicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the chlorine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Major Products Formed:

  • Substitution reactions yield various substituted picolinates.
  • Oxidation reactions produce picolinic acid derivatives.
  • Reduction reactions result in dechlorinated picolinates.

Scientific Research Applications

Methyl 5-chloro-3-hydroxypicolinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: Researchers use it to study the interactions of picolinic acid derivatives with biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-hydroxypicolinate involves its interaction with molecular targets such as enzymes and receptors. The chlorine and hydroxyl groups play crucial roles in binding to active sites, altering the conformation and activity of the target molecules. This interaction can modulate biochemical pathways, leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

    Methyl 3-hydroxypicolinate: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    Methyl 5-chloropicolinate: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.

    Picolinic Acid: The parent compound, without methylation or chlorination, used in various biochemical studies.

Uniqueness: Methyl 5-chloro-3-hydroxypicolinate is unique due to the combined presence of the chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

methyl 5-chloro-3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)6-5(10)2-4(8)3-9-6/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPPFFUQOLMUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.